2-[(tert-butylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
2-[(tert-butylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a tert-butylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Attachment of the tert-Butylsulfanyl Group: This step involves the reaction of a tert-butylthiol with an appropriate electrophile.
Final Coupling: The final step involves coupling the thiazole and piperidine rings through an amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tert-butylsulfanyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, while the piperidine ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution on the thiazole ring can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution on the piperidine ring can be achieved using alkyl halides.
Major Products
Oxidation: Oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can yield amines.
Substitution: Substitution reactions can introduce various functional groups onto the thiazole or piperidine rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Biological Research: It could serve as a probe or tool in biochemical studies to understand the function of various biological pathways.
Industrial Applications: The compound could be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(tert-butylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their function. The thiazole ring could be involved in π-π stacking interactions, while the piperidine ring could interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-[(tert-butylsulfanyl)methyl]-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butylsulfanyl group is particularly noteworthy, as it can undergo unique chemical transformations compared to other similar compounds.
Properties
IUPAC Name |
2-(tert-butylsulfanylmethyl)-N-(1,3-thiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS2/c1-14(2,3)20-10-11-6-4-5-8-17(11)13(18)16-12-15-7-9-19-12/h7,9,11H,4-6,8,10H2,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELBJPVHMMHLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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